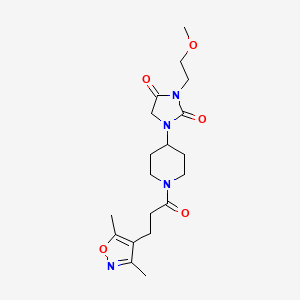
1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H28N4O5 and its molecular weight is 392.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione represents a complex molecular structure with potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological properties:
- Isomeric Structure : The 3,5-dimethylisoxazole moiety is known for its role in various pharmacological activities.
- Piperidine Ring : This component often enhances the interaction with biological targets.
- Imidazolidine Dione : This structure is associated with various biological activities, including enzyme inhibition.
Molecular Formula
The molecular formula of the compound is C19H28N4O4, indicating a substantial molecular weight and complexity.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Compounds derived from piperidine structures have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 of 46.42 μM against BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies have shown that derivatives containing isoxazole rings often exhibit moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds has been correlated with enhanced antimicrobial efficacy .
Immunomodulatory Effects
Recent studies have indicated that piperidine derivatives can act as immunostimulants. For example, one derivative significantly enhanced lymphocyte subpopulation compositions in experimental models . This suggests that the compound may have applications in immunotherapy or as an adjunct treatment in various diseases.
Study 1: Cholinesterase Inhibition
A study focused on the synthesis of piperidine derivatives highlighted their inhibitory effects on cholinesterase enzymes. The findings indicated that modifications to the piperidine structure could enhance selectivity and potency against specific enzyme targets .
Study 2: Antimicrobial Properties
In a comparative study of various synthesized compounds, those with similar structural frameworks to our compound exhibited significant antibacterial properties against strains like E. coli and S. aureus. The results pointed towards a promising avenue for developing new antibiotics based on this structural motif .
Study 3: Immunomodulatory Activity
Another investigation assessed the immunostimulatory effects of a series of piperidine derivatives. The results demonstrated that certain modifications led to enhanced immune responses in vivo, suggesting potential therapeutic applications for immune-related conditions .
Summary of Biological Activities
| Activity Type | Compound Example | IC50/Effect |
|---|---|---|
| Cholinesterase Inhibition | 1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin | BChE: 46.42 μM; AChE: 157.31 μM |
| Antibacterial Activity | Piperidine Derivative | Effective against E. coli |
| Immunomodulatory Effect | Piperidine Derivative | Enhanced lymphocyte activity |
属性
IUPAC Name |
1-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-13-16(14(2)28-20-13)4-5-17(24)21-8-6-15(7-9-21)23-12-18(25)22(19(23)26)10-11-27-3/h15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZZGLMOQAPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













